Cloruro de fluoroacetilo

Descripción general

Descripción

Fluoroacetyl chloride is a liquid. (EPA, 1998)

Aplicaciones Científicas De Investigación

Sondas fluorescentes en investigación biomédica

El cloruro de fluoroacetilo es fundamental en el diseño y síntesis de sondas fluorescentes. Estas sondas son cruciales para detectar biomoléculas o actividades moleculares dentro de las células a través de señales de fluorescencia. Están diseñadas para ser sensibles, selectivas y no tóxicas, lo que las convierte en herramientas valiosas en investigación biomédica, monitoreo ambiental y seguridad alimentaria .

Síntesis enzimática de compuestos fluorados

En el campo de la síntesis enzimática, el this compound sirve como precursor para la introducción de átomos de flúor en moléculas orgánicas. Este proceso es esencial para crear compuestos fluorados utilizados en imágenes moleculares, productos farmacéuticos y ciencia de materiales. Las vías enzimáticas ofrecen un enfoque selectivo y suave para sintetizar estos compuestos .

Desarrollo de aptámeros para toxicología

El this compound se utiliza en el desarrollo de aptámeros de ADN que se unen a toxinas moleculares pequeñas como la fluoroacetamida. Estos aptámeros se seleccionan a través de una evolución sistemática de ligandos mediante una estrategia de enriquecimiento exponencial (SELEX) y tienen aplicaciones potenciales en la detección de venenos, ofreciendo una alternativa a los anticuerpos tradicionales .

Monitoreo ambiental

El papel del compuesto en el monitoreo ambiental es significativo, particularmente en el desarrollo de sondas para detectar contaminantes ambientales. Las sondas derivadas del this compound pueden detectar varios iones y moléculas, contribuyendo al monitoreo y evaluación de la salud ambiental .

Investigación farmacéutica

En la investigación farmacéutica, el this compound se utiliza para sintetizar análogos fluorados de moléculas bioactivas. La introducción de flúor puede mejorar las propiedades de los productos farmacéuticos, como su estabilidad metabólica, biodisponibilidad y afinidad de unión a los receptores diana .

Ciencia de materiales

El this compound contribuye a la síntesis de materiales fluorados que exhiben propiedades únicas como mayor resistencia química, estabilidad térmica y características electrónicas novedosas. Estos materiales encuentran aplicaciones en sectores de manufactura y tecnología avanzados .

Química agrícola

El compuesto también se utiliza en la síntesis de agroquímicos. Los pesticidas y herbicidas fluorados, derivados del this compound, a menudo muestran una mayor eficacia y un menor impacto ambiental en comparación con sus contrapartes no fluoradas .

Química analítica

En química analítica, el this compound se utiliza para crear sistemas de detección sensibles y selectivos para varios analitos. Su reactividad permite el desarrollo de métodos analíticos novedosos que se pueden aplicar en control de calidad y laboratorios de investigación .

Safety and Hazards

Direcciones Futuras

Fluorinated compounds, including fluoroacetyl chloride, are widely used in molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance . Therefore, the synthesis of fluorides has attracted increasing attention from biologists and chemists . Future research may focus on developing more efficient and selective methods for the synthesis of fluorinated compounds .

Mecanismo De Acción

Target of Action

Fluoroacetyl chloride is an acyl chloride . It was synthesized in 1948 by William E. Truce of Purdue University because of its potential value for introducing the group, —COCH 2 F, into organic molecules . The primary targets of fluoroacetyl chloride are organic molecules where it introduces the —COCH 2 F group .

Mode of Action

The mode of action of fluoroacetyl chloride involves the introduction of the —COCH 2 F group into organic molecules . This is achieved through a reaction with these molecules, leading to changes in their structure and properties.

Biochemical Pathways

It is known that the compound has the potential to introduce the —coch 2 f group into organic molecules . This suggests that it may affect various biochemical pathways depending on the specific organic molecules it interacts with.

Result of Action

The result of fluoroacetyl chloride’s action is the introduction of the —COCH 2 F group into organic molecules . This can lead to changes in the structure and properties of these molecules, potentially affecting their function in various biochemical processes.

Análisis Bioquímico

Biochemical Properties

Fluoroacetyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with enzymes such as fluoroacetyl-CoA thioesterase, which catalyzes the hydrolysis of fluoroacetyl-CoA to fluoroacetate and CoA . This interaction is essential for the detoxification of fluoroacetyl-CoA in organisms that produce or are exposed to fluoroacetate. Additionally, fluoroacetyl chloride can react with proteins and other biomolecules, forming covalent bonds that can alter their structure and function.

Cellular Effects

Fluoroacetyl chloride has profound effects on various types of cells and cellular processes. It can inhibit aconitase, an enzyme in the tricarboxylic acid cycle, by forming a complex with its active site . This inhibition disrupts cellular metabolism, leading to the accumulation of citrate and a decrease in ATP production. Fluoroacetyl chloride also affects cell signaling pathways and gene expression by modifying proteins involved in these processes. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins.

Molecular Mechanism

The molecular mechanism of fluoroacetyl chloride involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to inhibit enzymes by modifying their active sites or essential residues. For instance, fluoroacetyl chloride can react with the thiol group of cysteine residues in proteins, leading to enzyme inhibition . Additionally, it can form adducts with DNA, potentially causing mutations and affecting gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluoroacetyl chloride can change over time due to its stability and degradation. Fluoroacetyl chloride is relatively stable at room temperature but can hydrolyze in the presence of water, forming fluoroacetic acid and hydrochloric acid . Over time, this hydrolysis can reduce the concentration of fluoroacetyl chloride and its effectiveness in biochemical assays. Long-term exposure to fluoroacetyl chloride can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of fluoroacetyl chloride vary with different dosages in animal models. At low doses, it can cause mild metabolic disturbances, while at high doses, it can be highly toxic . High doses of fluoroacetyl chloride can lead to severe inhibition of the tricarboxylic acid cycle, resulting in energy depletion and cell death. Toxic effects observed in animal studies include liver and kidney damage, as well as neurotoxicity.

Metabolic Pathways

Fluoroacetyl chloride is involved in metabolic pathways that include its conversion to fluoroacetate and further metabolism to fluorocitrate . Fluorocitrate is a potent inhibitor of aconitase, leading to the disruption of the tricarboxylic acid cycle. This inhibition affects metabolic flux and the levels of various metabolites, including citrate and ATP. Enzymes such as fluoroacetyl-CoA thioesterase play a critical role in the detoxification of fluoroacetyl chloride by converting it to less toxic compounds.

Transport and Distribution

Within cells and tissues, fluoroacetyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, fluoroacetyl chloride can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles.

Subcellular Localization

The subcellular localization of fluoroacetyl chloride is influenced by its chemical properties and interactions with cellular components. It can localize to the cytoplasm, mitochondria, and other organelles where it exerts its biochemical effects . Targeting signals and post-translational modifications may direct fluoroacetyl chloride to specific subcellular compartments, affecting its activity and function.

Propiedades

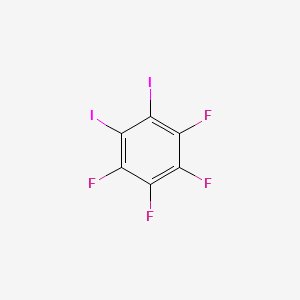

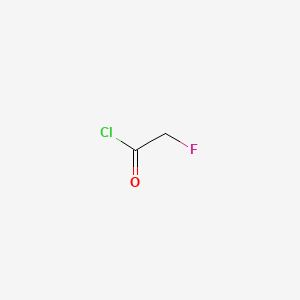

IUPAC Name |

2-fluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClFO/c3-2(5)1-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHDTYQJAQDBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClFO | |

| Record name | FLUOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059885 | |

| Record name | Fluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluoroacetyl chloride is a liquid. (EPA, 1998), Liquid; [CAMEO] Clear liquid; [MSDSonline] | |

| Record name | FLUOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5349 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

359-06-8 | |

| Record name | FLUOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl chloride, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CQX1ANG4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.